molecular formula C20H25N3O5S B2706496 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide CAS No. 2034616-20-9

6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2706496
CAS No.: 2034616-20-9
M. Wt: 419.5
InChI Key: GGOLSAGFMFEDDC-UHFFFAOYSA-N
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Description

6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a carboxamide group at position 3 and a [(oxan-4-yl)methoxy] moiety at position 4.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOLSAGFMFEDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide , identified by its chemical formula and structure, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C₁₈H₂₁N₃O₄S
  • Molecular Weight : 373.44 g/mol
  • LogP : 4.5, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.

The primary biological activity of this compound involves the inhibition of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes including proliferation, migration, and survival. By inhibiting ATX, the compound may exert anti-fibrotic effects and impact various disease pathways.

Pharmacological Effects

  • Antifibrotic Activity : The compound has shown promise in reducing fibrosis in preclinical models, particularly in pulmonary conditions. In a study involving bleomycin-induced pulmonary fibrosis in mice, treatment with this compound resulted in decreased levels of LPA and reduced extracellular matrix deposition in lung tissues .
  • Anti-inflammatory Effects : By modulating LPA levels, the compound may also exhibit anti-inflammatory properties. This is crucial in conditions such as idiopathic pulmonary fibrosis where inflammation plays a significant role .
  • Cancer Therapeutics : The sulfamoyl group attached to the phenyl ring suggests potential applications in oncology, as sulfonamide derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis .

Case Studies

Several studies have evaluated the efficacy of similar compounds with modifications around the pyridine core:

StudyCompoundFindings
GLPG1690Demonstrated sustained reduction of LPA levels and efficacy in pulmonary fibrosis models.
Compound 11Showed significant antifibrotic activity with improved pharmacokinetic properties.

These studies indicate that structural modifications can enhance the therapeutic profile of pyridine-based compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridine carboxamide show promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide have demonstrated low IC50 values, indicating strong activity against cancer cells compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Reference
6a20.12 ± 6.20
6b10.84 ± 4.2
Doxorubicin0.92 ± 0.1

The mechanism of action appears to involve the induction of apoptosis in cancer cells, suggesting that this compound may be effective in targeting specific pathways involved in tumor growth and survival.

Anti-inflammatory Properties

The sulfonamide moiety present in the compound is known for its anti-inflammatory properties. Research shows that compounds containing sulfonamide groups can effectively inhibit inflammatory responses, making them suitable candidates for treating conditions such as arthritis and other inflammatory disorders .

Case Study 1: Synthesis and Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized new derivatives based on the structure of pyridine carboxamides, including the target compound. These derivatives were evaluated for their anticancer potential using various human cancer cell lines, demonstrating significant cytotoxic effects . The study confirmed the structural integrity and purity of the synthesized compounds through techniques like NMR and mass spectrometry.

Case Study 2: Molecular Docking Studies

Another research effort focused on molecular docking studies to predict the interactions of 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide with biological targets relevant to cancer therapy. The results indicated favorable binding affinities with key proteins involved in tumorigenesis, supporting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional distinctions between the target compound and related molecules:

Compound Core Structure Substituents Molecular Formula Reported Targets/Activity
6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide (Target) Pyridine - 6-[(oxan-4-yl)methoxy]
- N-2-(4-sulfamoylphenyl)ethyl
C₂₁H₂₅N₃O₅S Not explicitly reported (inferred)
6-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 17, ) Imidazo[1,5-a]pyridine - 6-(4-hydroxymethylpyridin-3-yl)
- N-(tetrahydro-2H-pyran-4-yl)methyl
C₂₀H₂₄N₄O₂ GSK-3β inhibition (IC₅₀ = 12 nM)
6-[2-fluoro-4-({[2-(oxan-4-yl)ethyl]amino}methyl)phenoxy]pyridine-3-carboxamide (Ondelopran, ) Pyridine - 6-(2-fluoro-4-aminomethylphenoxy)
- 2-(oxan-4-yl)ethylamino
C₂₀H₂₄FN₃O₃ Inflammatory pathways (preclinical)

Key Observations :

  • Core Structure : The target compound’s pyridine core contrasts with the imidazopyridine scaffold in Compound 17, which enhances planar rigidity and binding affinity for kinases like GSK-3β .
  • Substituent Effects: The sulfamoylphenyl group in the target compound may improve solubility and sulfonamide-mediated target engagement (e.g., carbonic anhydrase inhibition), whereas Compound 17’s hydroxymethylpyridin-3-yl group likely enhances hydrogen bonding with kinase active sites . Ondelopran’s fluoro substituent and ethylamino linker suggest optimized metabolic stability and selectivity for inflammatory receptors, a feature absent in the target compound .

Q & A

Q. What are common synthetic routes for 6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide, and what catalysts or solvents are typically employed?

The synthesis of structurally similar pyridine-carboxamide derivatives often involves multi-step reactions. A typical route includes:

  • Condensation : Reacting aldehyde intermediates (e.g., 4-sulfamoylphenethylamine) with pyridine precursors.
  • Cyclization : Using catalysts like palladium or copper to form heterocyclic cores under reflux conditions .
  • Functionalization : Introducing the oxan-4-ylmethoxy group via nucleophilic substitution or Mitsunobu reactions.
    Common solvents include dimethylformamide (DMF) or toluene, with yields optimized by controlling temperature (80–120°C) and catalyst loading (5–10 mol%) .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structure?

Key methods include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.09 ppm for pyridine protons) .
  • FTIR : Identify functional groups like sulfonamide (≈1300 cm⁻¹) and carboxamide (≈1650 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H23N3O5S: 406.1432) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Receptor binding studies : Radiolabeled ligands to assess affinity for GPCRs or tyrosine kinases .
  • Cytotoxicity profiling : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Design of Experiments (DOE) : Screen variables (catalyst type, solvent polarity, temperature) using response surface methodology .
  • Catalyst optimization : Compare Pd/C vs. CuI in Suzuki-Miyaura coupling; CuI may reduce side reactions in polar aprotic solvents .
  • Workup refinement : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product ≥98% (HPLC) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Purity validation : Confirm compound integrity via HPLC (≥98% purity) and LC-MS to rule out degradation .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR to verify target specificity if off-target effects are suspected .

Q. What computational methods aid in structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Simulate binding to sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (e.g., GROMACS) .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with activity data .

Safety and Stability

Q. What safety precautions are necessary when handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat) and work in a fume hood .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can stability under different storage conditions be assessed?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon at -20°C to prevent hydrolysis .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

  • Controlled experiments : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C using nephelometry .
  • Co-solvent systems : Evaluate PEG-400 or cyclodextrins to enhance aqueous solubility if aggregation occurs .

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